N'~1~-{(Z)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHOXYBENZOHYDRAZIDE
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Overview
Description
N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-methoxybenzohydrazide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a benzyl group, and a methoxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-methoxybenzohydrazide typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-fluorobenzyl chloride, which is then reacted with 3-phenyl-1H-pyrazole-4-carbaldehyde under specific conditions to form the intermediate compound. This intermediate is then treated with 4-methoxybenzohydrazide in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-methoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloro-6-fluorobenzyl)piperazine
- 2-chloro-6-fluorobenzaldehyde
Uniqueness
N’-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-methoxybenzohydrazide stands out due to its combination of a pyrazole ring and a methoxybenzohydrazide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H20ClFN4O2 |
---|---|
Molecular Weight |
462.9g/mol |
IUPAC Name |
N-[(Z)-[1-[(2-chloro-6-fluorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C25H20ClFN4O2/c1-33-20-12-10-18(11-13-20)25(32)29-28-14-19-15-31(16-21-22(26)8-5-9-23(21)27)30-24(19)17-6-3-2-4-7-17/h2-15H,16H2,1H3,(H,29,32)/b28-14- |
InChI Key |
QFALUKCPMAWBNL-MUXKCCDJSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C\C2=CN(N=C2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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